molecular formula C13H16N2OS B7568980 1-[3-[(2-Methyl-1,3-thiazol-5-yl)methoxy]phenyl]ethanamine

1-[3-[(2-Methyl-1,3-thiazol-5-yl)methoxy]phenyl]ethanamine

Cat. No. B7568980
M. Wt: 248.35 g/mol
InChI Key: IUERBKXGCYLNDU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-[3-[(2-Methyl-1,3-thiazol-5-yl)methoxy]phenyl]ethanamine is a chemical compound that belongs to the class of phenethylamines. It is commonly known as o-methyltramadol or O-Desmethyltramadol (ODT). ODT is a metabolite of tramadol, a synthetic opioid analgesic drug that is used for the treatment of moderate to severe pain. ODT has been found to have potent analgesic effects and has been studied for its potential therapeutic applications.

Mechanism of Action

1-[3-[(2-Methyl-1,3-thiazol-5-yl)methoxy]phenyl]ethanamine exerts its pharmacological effects by binding to the mu-opioid receptors in the brain and spinal cord. This results in the inhibition of pain signals and the activation of the reward pathway, which can lead to feelings of euphoria. 1-[3-[(2-Methyl-1,3-thiazol-5-yl)methoxy]phenyl]ethanamine also acts as a serotonin and norepinephrine reuptake inhibitor, which may contribute to its antidepressant effects.
Biochemical and Physiological Effects:
1-[3-[(2-Methyl-1,3-thiazol-5-yl)methoxy]phenyl]ethanamine has been found to have a number of biochemical and physiological effects. It has been shown to increase levels of dopamine, norepinephrine, and serotonin in the brain, which may contribute to its analgesic and antidepressant effects. 1-[3-[(2-Methyl-1,3-thiazol-5-yl)methoxy]phenyl]ethanamine has also been found to have immunomodulatory effects and may have potential applications in the treatment of autoimmune diseases.

Advantages and Limitations for Lab Experiments

One of the major advantages of 1-[3-[(2-Methyl-1,3-thiazol-5-yl)methoxy]phenyl]ethanamine in lab experiments is its potent analgesic effects, which make it a useful tool in the study of pain pathways. However, 1-[3-[(2-Methyl-1,3-thiazol-5-yl)methoxy]phenyl]ethanamine is a controlled substance and requires specialized equipment and expertise to handle safely. Additionally, 1-[3-[(2-Methyl-1,3-thiazol-5-yl)methoxy]phenyl]ethanamine has a high potential for abuse and dependence, which may limit its use in certain research settings.

Future Directions

There are a number of potential future directions for research on 1-[3-[(2-Methyl-1,3-thiazol-5-yl)methoxy]phenyl]ethanamine. One area of interest is the development of new analgesic drugs based on the structure of 1-[3-[(2-Methyl-1,3-thiazol-5-yl)methoxy]phenyl]ethanamine. Additionally, 1-[3-[(2-Methyl-1,3-thiazol-5-yl)methoxy]phenyl]ethanamine may have potential applications in the treatment of depression and other psychiatric disorders. Further research is needed to fully understand the mechanisms of action and potential therapeutic applications of 1-[3-[(2-Methyl-1,3-thiazol-5-yl)methoxy]phenyl]ethanamine.

Synthesis Methods

1-[3-[(2-Methyl-1,3-thiazol-5-yl)methoxy]phenyl]ethanamine can be synthesized by the O-demethylation of tramadol. This can be achieved through the use of various chemical reagents such as sodium hydroxide, potassium hydroxide, or lithium aluminum hydride. The synthesis of 1-[3-[(2-Methyl-1,3-thiazol-5-yl)methoxy]phenyl]ethanamine requires specialized laboratory equipment and expertise.

Scientific Research Applications

1-[3-[(2-Methyl-1,3-thiazol-5-yl)methoxy]phenyl]ethanamine has been extensively studied for its potential therapeutic applications. It has been found to have potent analgesic effects and has been investigated for its use in the treatment of chronic pain. 1-[3-[(2-Methyl-1,3-thiazol-5-yl)methoxy]phenyl]ethanamine has also been found to have antidepressant properties and has been studied for its potential use in the treatment of depression.

properties

IUPAC Name

1-[3-[(2-methyl-1,3-thiazol-5-yl)methoxy]phenyl]ethanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16N2OS/c1-9(14)11-4-3-5-12(6-11)16-8-13-7-15-10(2)17-13/h3-7,9H,8,14H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IUERBKXGCYLNDU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC=C(S1)COC2=CC=CC(=C2)C(C)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

248.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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